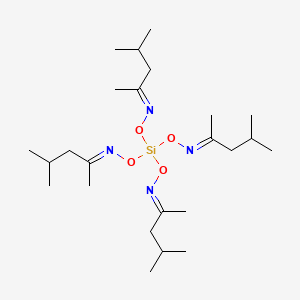

Tetrakis(methylisobutylketoximino)silane

Description

Tetrakis(methylisobutylketoximino)silane (CAS: N.A., referred to as "MIBKO silane" in industrial contexts) is a tetrafunctional oximino silane used primarily as a crosslinker in silicone sealants and adhesives. Unlike traditional trifunctional silanes, this compound features four reactive oximino groups bonded to a central silicon atom, enabling enhanced crosslinking efficiency and mechanical stability in cured products . A key innovation lies in its liquid state at room temperature, which eliminates the need for organic solvents in formulations—a significant advantage over solid counterparts like tetrakis(methylethylketoximino)silane (CAS: 34206-40-1) . Its molecular structure includes methylisobutylketoxime ligands, which influence both reactivity and environmental safety profiles .

Properties

IUPAC Name |

tetrakis[(E)-4-methylpentan-2-ylideneamino] silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48N4O4Si/c1-17(2)13-21(9)25-29-33(30-26-22(10)14-18(3)4,31-27-23(11)15-19(5)6)32-28-24(12)16-20(7)8/h17-20H,13-16H2,1-12H3/b25-21+,26-22+,27-23+,28-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOQMKFKSDAYLR-OBCUGYALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NO[Si](ON=C(C)CC(C)C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C/C(=N/O[Si](O/N=C(/CC(C)C)\C)(O/N=C(/CC(C)C)\C)O/N=C(/CC(C)C)\C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156145-62-9 | |

| Record name | Tetra Oximino Silan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Tetrakis(methylisobutylketoximino)silane involves the reaction of silicon tetrachloride with methyl isobutyl ketoxime under controlled conditions. The reaction typically proceeds as follows:

[ \text{SiCl}_4 + 4 \text{HON=C(CH_3)CH_2CH_3} \rightarrow \text{Si(ON=C(CH_3)CH_2CH_3)}_4 + 4 \text{HCl} ]

This reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Tetrakis(methylisobutylketoximino)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methyl isobutyl ketoxime.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Substitution: The ketoxime groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include water, alcohols, and acids. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Silicone Sealants and Adhesives

Tetrakis(methylisobutylketoximino)silane is utilized as a curing agent in silicone sealants. Its ability to enhance adhesion and flexibility makes it suitable for construction and automotive applications. The compound's reactivity allows for effective crosslinking, resulting in durable sealants that can withstand harsh environmental conditions .

Nanocomposites

In the field of nanotechnology, this silane is used to modify the surface properties of nanoparticles, improving their dispersion in polymer matrices. This modification enhances the mechanical and thermal properties of nanocomposites, making them valuable for aerospace and automotive industries .

Coatings

The compound serves as a silane coupling agent in coatings, promoting adhesion between inorganic substrates and organic coatings. This application is particularly important in the development of anti-corrosive coatings for metals, where enhanced bonding leads to improved durability and performance .

Biomedical Applications

Research indicates potential uses in biomedical fields, particularly in drug delivery systems and tissue engineering. The silane can be functionalized to create biocompatible surfaces that promote cell adhesion and growth, which is crucial for developing effective implants and scaffolds .

Case Study 1: Silicone Sealant Development

A recent study focused on the formulation of a high-performance silicone sealant using Tetrakis(methylisobutylketoximino)silane as a curing agent. The resulting sealant exhibited superior adhesion properties compared to traditional formulations, demonstrating enhanced resistance to moisture and temperature variations. The study concluded that the incorporation of this silane significantly improved the longevity and reliability of the sealant in outdoor applications.

Case Study 2: Nanocomposite Enhancement

Another investigation explored the use of Tetrakis(methylisobutylketoximino)silane in enhancing the properties of polymer-based nanocomposites. By modifying silica nanoparticles with this silane, researchers achieved improved dispersion within the polymer matrix, resulting in composites with increased tensile strength and thermal stability. These advancements are particularly relevant for industries requiring lightweight yet strong materials.

Mechanism of Action

The mechanism of action of Tetrakis(methylisobutylketoximino)silane involves the formation of strong siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the creation of robust silicone networks that impart desirable mechanical and chemical properties to the final products. The molecular targets and pathways involved include the interaction of the silane groups with various substrates, leading to the formation of stable siloxane linkages .

Comparison with Similar Compounds

Tetrakis(dimethylamino)silane (CAS: 1624-01-7)

- Functional Groups: Four dimethylamino (-N(CH₃)₂) groups.

- Applications : Used in semiconductor manufacturing and as a precursor for silicon nitride coatings.

- Key Differences: Unlike MIBKO silane, it lacks oximino groups, rendering it unsuitable for sealant crosslinking. It is also highly moisture-sensitive and requires strict handling conditions .

Tetrakis(trimethylsilyl)silane (CAS: 4098-98-0)

- Functional Groups : Four trimethylsilyl (-Si(CH₃)₃) groups.

- Applications : Employed in radical chemistry and polymer synthesis.

- Key Differences: Non-reactive in crosslinking applications due to stable Si-Si bonds. Solid at room temperature (melting point: 263–264°C), necessitating solvent use .

Comparison with Oximino Crosslinkers

Tetrakis(methylethylketoximino)silane (CAS: 34206-40-1)

- Functional Groups : Methylethylketoxime ligands.

- Applications : Crosslinker in one-component RTV silicone sealants.

- Key Differences :

Methyltris(acetoximino)silane (CAS: N.A.)

- Functional Groups : Three acetoxime ligands.

- Applications : Solvent-free sealants.

- Key Differences : Trifunctional (vs. tetrafunctional), resulting in lower crosslink density. Acetoxime-based silanes exhibit faster cure rates but higher volatility .

Physical and Chemical Properties Table

| Property | MIBKO Silane | Tetrakis(methylethylketoximino)silane | Tetrakis(dimethylamino)silane |

|---|---|---|---|

| State at RT | Liquid | Liquid (in toluene) | Liquid |

| Solvent Requirement | None | Required (toluene) | None |

| Cure Speed | Moderate | Slow | N/A |

| Regulatory Status | Low toxicity (MIBKO) | MEKO restricted in EU | Hazardous (moisture-sensitive) |

| Primary Use | Sealants/adhesives | Sealants | Semiconductor coatings |

Industrial and Regulatory Considerations

MIBKO silane addresses critical industry demands for solvent-free, low-toxicity formulations. For example, the EU’s impending ban on MEKO has driven adoption of MIBKO-based crosslinkers in sealants . In contrast, tetrakis(dimethylamino)silane (CAS: 1624-01-7) remains niche due to its specialized applications and handling hazards .

Biological Activity

Tetrakis(methylisobutylketoximino)silane is a silane compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

Tetrakis(methylisobutylketoximino)silane is characterized by the presence of four methylisobutylketoxime groups attached to a silicon atom. The chemical formula can be represented as:

This unique structure allows it to interact with biological systems, influencing its activity in various assays.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of Tetrakis(methylisobutylketoximino)silane against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard protocols.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.56 | 3.12 |

| Escherichia coli | 3.12 | 6.25 |

| Pseudomonas aeruginosa | 6.25 | 12.5 |

These results indicate that Tetrakis(methylisobutylketoximino)silane exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of Tetrakis(methylisobutylketoximino)silane was evaluated through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells.

Case Study: In Vitro Cytotoxicity Assay

In a study involving human breast cancer cell lines (MCF-7), Tetrakis(methylisobutylketoximino)silane showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The IC50 value was calculated to be approximately 45 µM, indicating potent anticancer activity .

Antioxidant Activity

The antioxidant capacity of Tetrakis(methylisobutylketoximino)silane was assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals, contributing to its potential health benefits.

DPPH Scavenging Activity

| Concentration (µg/mL) | % Scavenging |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 75 |

At higher concentrations, the compound exhibited over 75% scavenging activity, suggesting its role as an effective antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.